

Application Notes and Protocols for TMC647055 Choline Salt in HCV Replicon Assays

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1149936

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Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2][3] This document provides detailed application notes and a comprehensive protocol for evaluating the antiviral activity of **TMC647055 choline salt** using HCV replicon assays.

HCV replicons are self-replicating subgenomic or full-length HCV RNA molecules that can be stably or transiently expressed in cultured hepatoma cells, such as Huh-7 cells.[4][5][6] These systems are instrumental in the discovery and characterization of HCV inhibitors as they allow for the study of viral replication in a controlled cellular environment without the production of infectious virus particles.[4][5][6] Reporter genes, such as luciferase, are often incorporated into the replicon for easy and quantitative assessment of HCV RNA replication.[4]

TMC647055 acts by binding to the thumb-1 NNI-binding site of the NS5B polymerase, locking the enzyme in an inactive conformation and thereby inhibiting viral RNA synthesis.[1][2]

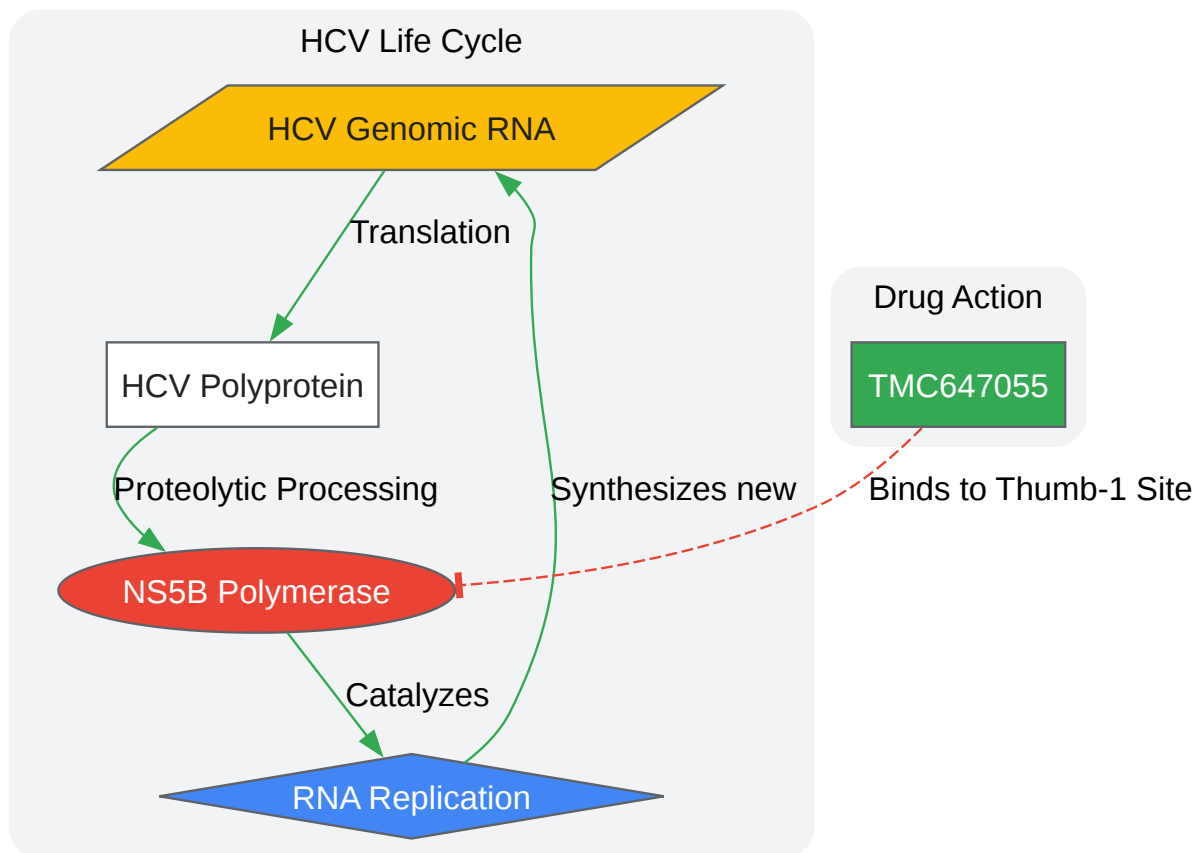
Quantitative Data Summary

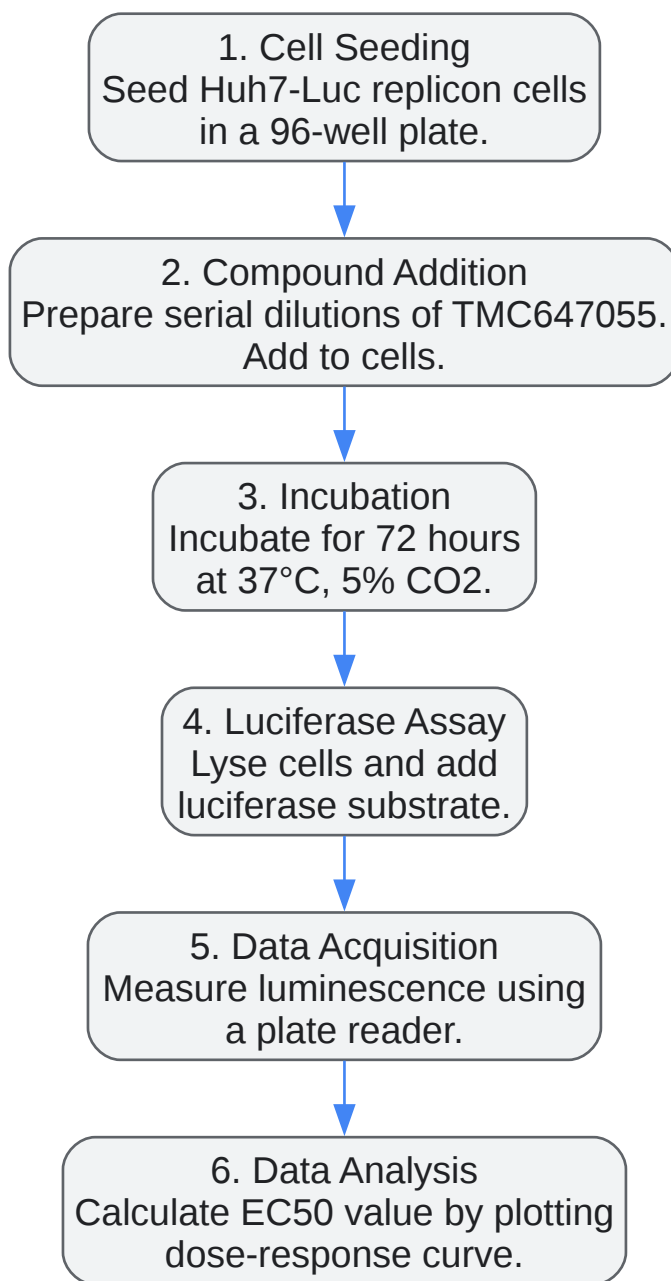
The antiviral activity of TMC647055 has been evaluated across various HCV genotypes and in different replicon systems. The following table summarizes the reported 50% effective concentration (EC50) values.

| HCV Genotype | Replicon System | Cell Line | Readout Method | Median EC50 (nM) | Reference |
|------------------|--------------------|---------------|----------------|---------------------------------------|---|
| 1b (clone ET) | Stable Replicon | Huh7-Luc | Luciferase | 77 | [1] [2] |
| 1b (clone ET) | Stable Replicon | Huh7-Luc | qRT-PCR | 139 | [1] [2] |
| 1b (Con1b) | Stable Replicon | Huh7-SG-Con1b | RT-PCR | 74 | [1] [2] |
| 1a | Stable Replicon | Huh7-SG-1a | RT-PCR | 166 | [1] [2] |
| 1a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2] [7] |
| 1b (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2] [7] |
| 3a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2] [7] |
| 4a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2] [7] |
| 6a (chimeric) | Transient Replicon | Huh-7 | Luciferase | 27-113 | [2] [7] |
| 2a/2b (chimeric) | Transient Replicon | Huh-7 | Luciferase | >200-fold reduction in susceptibility | [2] |

Signaling Pathway and Mechanism of Action

TMC647055 inhibits HCV replication by directly targeting the viral NS5B polymerase. The diagram below illustrates the mechanism of action.





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